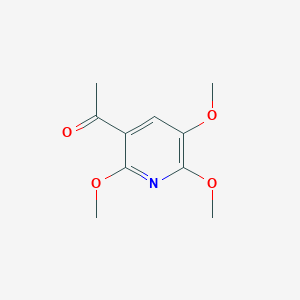
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone
Übersicht
Beschreibung
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone, often referred to as 1,2,3-trifluoro-2,6-dichloropyridin-4-one, is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various compounds, and has been used as a reagent in a variety of reactions, including the synthesis of pharmaceuticals and other compounds of interest. Additionally, it has been studied for its biochemical and physiological effects, and has been used in laboratory experiments to study mechanisms of action and other biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Ligand Chemistry :
- The derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are closely related to 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone, have been used as ligands for over 15 years. They show promise in areas like luminescent lanthanide compounds for biological sensing, and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Photocatalytic Applications :
- Complexes involving similar ligand structures have been explored for photocatalytic water reduction, demonstrating significant catalytic activity in the presence of appropriate sacrificial electron donors and photosensitizers (Bachmann et al., 2013).
Applications in Material Science :
- The compound 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone, which shares structural similarities with 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone, has been studied for its potential in treating Alzheimer’s disease. It is synthesized using Friedel–Crafts acylation, demonstrating the compound's relevance in process research and pharmaceutical development (Wolf, 2008).
Coordination Chemistry :
- Studies have shown that compounds structurally related to 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone exhibit interesting coordinating behavior, which is crucial in understanding their interaction with metal ions and their potential application in coordination chemistry (Ceniceros-Gómez et al., 2000).
Chemical Synthesis :
- Research has explored the synthesis of derivatives like 1-(4-chloro-2-(2,2,2-trifluoroacetyl)phenyl)urea, indicating the importance of 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone and its derivatives in chemical synthesis and medicinal chemistry (Sujatha et al., 2019).
Eigenschaften
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-2-1-3(6(9)13-4)5(14)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGAIZCBHWRUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'-Fluoro-4'-methyl-5-pivalamido-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1402889.png)
![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one](/img/structure/B1402891.png)


![2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402895.png)
![[1-(3-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1402896.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402897.png)


![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)
![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)

